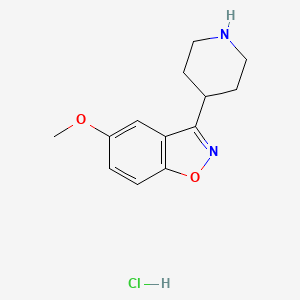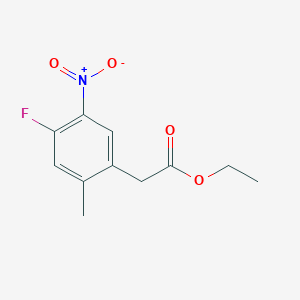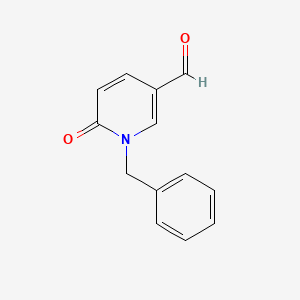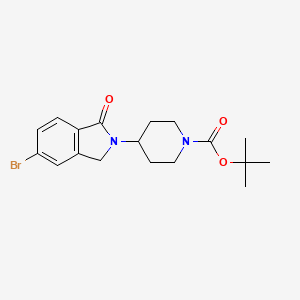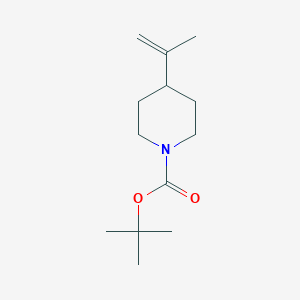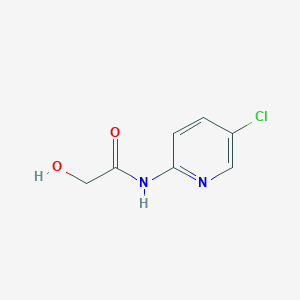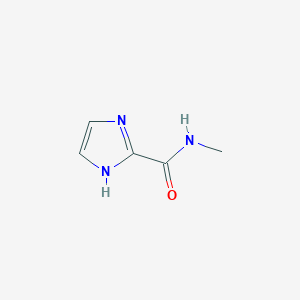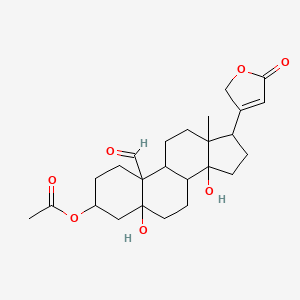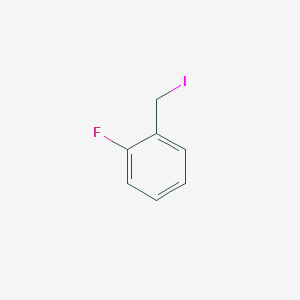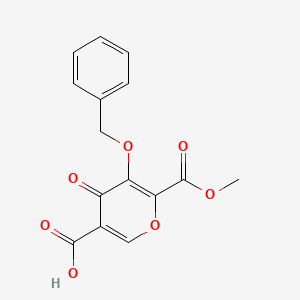![molecular formula C25H18ClN3 B13983253 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)
4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a trityl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for developing kinase inhibitors and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The trityl group is then introduced at the 7-position using appropriate tritylation reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Cross-Coupling Reactions: It can undergo Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an amino derivative, while Suzuki coupling with a boronic acid would introduce a new aryl group.
Scientific Research Applications
Chemistry: 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate in the synthesis of various complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . Its derivatives have shown potential as anticancer and antiviral agents.
Industry: The compound’s reactivity and stability make it suitable for use in the pharmaceutical industry, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce inflammation in various diseases.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the core structure but lacks the trityl group, making it less bulky and potentially less selective.
4-Chloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a phenyl group instead of a trityl group, which may affect its binding affinity and selectivity.
Uniqueness: The presence of the trityl group at the 7-position in 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine provides steric hindrance and enhances its binding specificity to certain molecular targets. This makes it a unique and valuable scaffold for drug development.
Properties
Molecular Formula |
C25H18ClN3 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-chloro-7-tritylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H18ClN3/c26-23-22-16-17-29(24(22)28-18-27-23)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
InChI Key |
WYMRMUOAVQQKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC5=C4N=CN=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



